4-Bromo-6-fluoro-1,3-benzoxazol-2-amine
Description
Significance of Benzoxazole (B165842) Scaffolds in Organic Synthesis and Academic Exploration
The benzoxazole ring system is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. rsc.orgrsc.org This designation is given to molecular frameworks that are capable of binding to a variety of biological targets, thus serving as a versatile foundation for the development of new therapeutic agents. rsc.org The planar, aromatic, and relatively stable nature of the benzoxazole core makes it an ideal starting point for constructing complex molecules. rsc.org
In academic and industrial research, benzoxazole derivatives are extensively explored for a wide spectrum of pharmacological activities. rsc.orgresearchgate.net These include applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. rsc.orgresearchgate.net The utility of the benzoxazole scaffold stems from its ability to be readily functionalized, allowing chemists to systematically modify its structure to optimize interactions with specific biological targets. rsc.org The development of novel synthetic methodologies to access diverse benzoxazole derivatives is a significant area of contemporary research, with strategies focusing on efficiency, sustainability, and the use of readily available precursors like 2-aminophenols. rsc.org
Unique Aspects of Halogen Substitution Patterns (Bromine and Fluorine) in 1,3-Benzoxazol-2-amine
The specific substitution of the benzoxazole core with both bromine and fluorine atoms imparts a unique combination of properties to 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine. Halogenation is a common strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a molecule.
Fluorine Substitution: The introduction of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity (its ability to dissolve in fats and lipids), and metabolic stability. rsc.org Due to its high electronegativity, fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can affect how the molecule interacts with biological targets. rsc.org Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolic degradation, thereby increasing the molecule's stability and duration of action in a biological system. rsc.org
Bromine Substitution: The bromine atom, being larger and less electronegative than fluorine, also has distinct effects. It can serve as a valuable synthetic "handle," enabling further chemical modifications through reactions like cross-coupling. researchgate.net Bromine's presence also increases the molecule's molecular weight and can enhance its binding to target proteins through specific halogen bonding interactions. Studies on other brominated benzoxazole derivatives have highlighted their potential as antimicrobial agents. organic-chemistry.org
The combined presence of bromine at position 4 and fluorine at position 6 creates a distinct electronic environment on the benzene (B151609) ring. Both are electron-withdrawing groups, which can influence the reactivity of the entire benzoxazole system. This specific di-halogenation pattern is a deliberate design element in synthetic chemistry, intended to create a molecule with a tailored set of properties for exploration in materials science or as a building block for more complex chemical entities.
Overview of Research Trajectories for Complex Heterocyclic Amines
The study of complex heterocyclic amines like this compound is driven by several key trends in modern chemical research. A primary focus is the development of novel and efficient synthetic methods. numberanalytics.comnih.gov Researchers are continually seeking to create complex molecules with greater precision, fewer steps, and more environmentally benign processes. nih.gov This includes the use of new catalytic systems (e.g., transition metals like nickel or copper), photoredox catalysis, and electrochemical methods to achieve transformations that were previously difficult or required harsh conditions. mdpi.comrsc.org
A significant research trajectory is the direct functionalization of C-H bonds. mdpi.comnih.gov This strategy allows chemists to add new atoms or functional groups to a pre-existing heterocyclic core, bypassing the need for lengthy de novo synthesis. This approach is crucial for rapidly generating libraries of related compounds for screening and optimizing molecular properties. nih.gov
Furthermore, there is a strong emphasis on expanding the "drug-like chemical space." rsc.org By synthesizing novel heterocyclic amines with diverse substitution patterns, chemists aim to create molecules with unique three-dimensional shapes and electronic properties that can interact with new biological targets. nih.gov The synthesis of specifically substituted 2-aminobenzoxazoles is an active field, with a focus on moving away from toxic reagents like cyanogen (B1215507) bromide, which was traditionally used, toward safer and more versatile methods. nih.gov The development of molecules like this compound represents a step in this direction, providing a unique, functionalized building block for further discovery. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-fluoro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFZXANXARPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=N2)N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies
Reactivity of the Benzoxazole (B165842) Core
The reactivity of the 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine scaffold is primarily dictated by the electronic properties of the fused benzene (B151609) and oxazole (B20620) rings, along with the influence of the exocyclic amino group.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the site of substitution on the benzene portion of the core is directed by the combined electronic effects of the fused oxazole ring system and the halogen substituents.
The fused oxazole ring, particularly its oxygen and nitrogen atoms, along with the exocyclic C2-amino group, acts as an activating system, donating electron density to the benzene ring and favoring substitution at the ortho and para positions relative to the oxygen atom (C5 and C7). Conversely, the bromine and fluorine atoms are deactivating due to their inductive electron-withdrawing effects, yet they also act as ortho, para-directors due to resonance effects.
The regiochemical outcome of an EAS reaction is determined by the balance of these competing influences. The C7 position is sterically hindered by the adjacent bromine atom at C4. The C5 position is para to the ring oxygen and ortho to the fluorine atom. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the heterocyclic system and the fluorine atom, despite the deactivating nature of the halogens. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be applied to introduce new functional groups at this position, provided that suitable reaction conditions are employed to overcome the deactivation by the halogens.
| Substituent | Inductive Effect | Resonance Effect | Directing Influence |
| Fused Oxazole-Amine | -I (N, O atoms) | +M (activating) | ortho, para (C5, C7) |
| Bromine (at C4) | -I (deactivating) | +M (deactivating) | ortho, para (C5) |
| Fluorine (at C6) | -I (deactivating) | +M (deactivating) | ortho, para (C5, C7) |
Nucleophilic Substitution at the C2-Amino Group
The primary amino group at the C2 position is a key site for derivatization, behaving as a typical aromatic amine nucleophile. It can readily undergo a variety of reactions to form a diverse range of analogues. nih.govresearchgate.net
Key derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to introduce a wide array of functional groups.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are important functional groups in medicinal chemistry.
Alkylation and Arylation: While direct N-alkylation can be challenging, reductive amination with aldehydes or ketones can provide secondary and tertiary amines. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, although this typically involves palladium catalysis and competes with reactions at the C4-bromo position.
Urea (B33335) and Thiourea (B124793) Formation: Reactions with isocyanates or isothiocyanates lead to the formation of substituted ureas and thioureas, respectively. nih.gov
These transformations allow for the systematic modification of the molecule's properties, which is crucial for applications such as drug discovery and materials science.
| Reagent | Reaction Type | Product Functional Group |
| Acetyl Chloride | Acylation | N-acetyl amide |
| Benzoyl Chloride | Acylation | N-benzoyl amide |
| Benzenesulfonyl Chloride | Sulfonylation | N-benzenesulfonamide |
| Phenyl Isocyanate | Urea Formation | N-phenyl urea |
| Phenyl Isothiocyanate | Thiourea Formation | N-phenyl thiourea |
Transformations Involving Halogen Substituents
The presence of two different halogen atoms, bromine at C4 and fluorine at C6, provides orthogonal handles for a wide range of derivatization strategies, significantly enhancing the synthetic utility of the core structure.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org The carbon-bromine bond is significantly more susceptible to this transformation than the more robust carbon-fluorine bond. Consequently, selective metalation at the C4 position can be achieved.
Typically, this reaction is performed at low temperatures (e.g., -78 °C) using strong organolithium bases such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). tcnj.edu A combination of Grignard reagents and organolithiums can also be effective, sometimes under non-cryogenic conditions. nih.govnih.gov The resulting aryllithium or arylmagnesium species can then be reacted with a variety of electrophiles to introduce new substituents at the C4 position.
| Electrophile | Reagent Example | Product at C4 |
| Proton Source | H₂O | Hydrogen (de-bromination) |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |
| Aldehydes/Ketones | Benzaldehyde | Secondary/Tertiary Alcohol |
| Alkyl Halides | Methyl Iodide | Methyl Group |
| Borates | Trimethyl borate | Boronic Acid |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. scispace.com The C-Br bond is more reactive than the C-F bond in typical palladium catalytic cycles, allowing for selective functionalization.
Common cross-coupling strategies applicable to this position include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl, heteroaryl, or alkyl groups. nih.gov
Heck Reaction: Coupling with alkenes to form substituted styrenyl or vinyl derivatives. mdpi.com
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to form C-N bonds, leading to substituted anilines.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
These reactions display broad functional group tolerance and are fundamental in modern synthetic chemistry for building molecular complexity.
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Bond Formed | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | C-C | Biaryl |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | C-C | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | C-C | Diarylacetylene |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / BINAP | C-N | Diaryl amine |
Nucleophilic Aromatic Substitution of Fluorine
Nucleophilic Aromatic Substitution (SNAr) offers a pathway to replace the fluorine atom at the C6 position. In SNAr reactions, fluorine can be an effective leaving group, often more so than other halogens. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom. masterorganicchemistry.comstackexchange.com This inductive electron withdrawal polarizes the C-F bond and activates the ring toward nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org
Derivatization at the Amino Functionality
The exocyclic amino group at the 2-position of the benzoxazole ring is a primary site for chemical modification, offering a straightforward route to a variety of derivatives with potentially altered biological activities and physicochemical properties.
The nucleophilic nature of the 2-amino group facilitates its reaction with various electrophilic reagents.
Acylation: Acylation of 2-aminobenzoxazoles is a common strategy to introduce amide functionalities. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 2-aminobenzoxazoles suggests that it would readily react with acylating agents such as acyl chlorides or anhydrides in the presence of a base to afford the corresponding N-acylated derivatives. For instance, the reaction with acetyl chloride would yield N-(4-bromo-6-fluoro-1,3-benzoxazol-2-yl)acetamide. The reaction conditions typically involve an inert solvent and a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, the potential for N-alkylation versus ring nitrogen alkylation exists, and the reaction conditions would need to be carefully controlled to achieve regioselectivity. Generally, direct alkylation of the exocyclic amino group can be challenging due to the potential for over-alkylation and competing reactions at the ring nitrogen atoms.
Sulfonylation: The amino group can also be derivatized with sulfonyl chlorides to form sulfonamides. For example, reaction with p-toluenesulfonyl chloride in the presence of a base would be expected to produce N-(4-bromo-6-fluoro-1,3-benzoxazol-2-yl)-4-methylbenzenesulfonamide. These sulfonamide derivatives are of interest due to their prevalence in various biologically active molecules.
The condensation of the primary amino group of this compound with aldehydes or ketones provides a facile route to the synthesis of Schiff bases (imines). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The resulting imines are versatile intermediates and have been a subject of interest in coordination chemistry and for their biological activities.
For a structurally similar compound, 6-bromo-4-fluoro-2-aminobenzothiazole, Schiff bases have been successfully synthesized by reacting it with various aromatic aldehydes. alayen.edu.iqrdd.edu.iq A similar approach is expected to be applicable to this compound. The general reaction involves refluxing the 2-aminobenzoxazole (B146116) with an equimolar amount of an aldehyde in a suitable solvent like ethanol. ekb.eg
Table 1: Examples of Potential Schiff Base Derivatives
| Reactant Aldehyde | Expected Schiff Base Product |
|---|---|
| Benzaldehyde | N-benzylidene-4-bromo-6-fluoro-1,3-benzoxazol-2-amine |
| 4-Hydroxybenzaldehyde | 4-(((4-bromo-6-fluoro-1,3-benzoxazol-2-yl)imino)methyl)phenol |
| 4-(Dimethylamino)benzaldehyde | N-(4-(dimethylamino)benzylidene)-4-bromo-6-fluoro-1,3-benzoxazol-2-amine |
These reactions are generally straightforward and provide a diverse library of derivatives for further investigation. ekb.egijpbs.comorientjchem.org
Urea and thiourea derivatives of 2-aminobenzoxazoles are of significant interest due to their wide range of biological activities. These derivatives can be synthesized by reacting the parent amine with isocyanates or isothiocyanates, respectively.
Urea Derivatives: The reaction of this compound with an appropriate isocyanate would yield the corresponding urea derivative. For example, reaction with phenyl isocyanate would produce 1-(4-bromo-6-fluoro-1,3-benzoxazol-2-yl)-3-phenylurea. The synthesis of urea derivatives of various heterocyclic amines is a well-established methodology in medicinal chemistry. nih.gov
Thiourea Derivatives: Similarly, thiourea derivatives can be prepared by reacting the amine with isothiocyanates. The reaction of this compound with phenyl isothiocyanate would be expected to yield 1-(4-bromo-6-fluoro-1,3-benzoxazol-2-yl)-3-phenylthiourea. The synthesis of thiourea derivatives from various amines and isothiocyanates is a common and efficient process. bohrium.comorganic-chemistry.org The synthesis of thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has been reported, highlighting the feasibility of this reaction on fluorinated benzoxazole-related structures. ias.ac.in
Table 2: Examples of Potential Urea and Thiourea Derivatives
| Reagent | Expected Product |
|---|---|
| Phenyl isocyanate | 1-(4-Bromo-6-fluoro-1,3-benzoxazol-2-yl)-3-phenylurea |
| Ethyl isocyanate | 1-(4-Bromo-6-fluoro-1,3-benzoxazol-2-yl)-3-ethylurea |
| Phenyl isothiocyanate | 1-(4-Bromo-6-fluoro-1,3-benzoxazol-2-yl)-3-phenylthiourea |
| Allyl isothiocyanate | 1-Allyl-3-(4-bromo-6-fluoro-1,3-benzoxazol-2-yl)thiourea |
Ring-Opening and Rearrangement Pathways (e.g., Smiles Rearrangement)
Under certain conditions, the benzoxazole ring can undergo ring-opening reactions or rearrangements. One of the notable rearrangements applicable to this class of compounds is the Smiles rearrangement.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of 2-aminobenzoxazole derivatives, a suitably functionalized side chain attached to the exocyclic amino group can act as a nucleophile, attacking the C4 or C7a position of the benzoxazole ring, leading to a rearranged product. While specific studies on this compound are not available, research on other 2-aminobenzoxazoles demonstrates this pathway. For example, an efficient one-pot amination of benzoxazole-2-thiol with various amines mediated by chloroacetyl chloride proceeds via an intramolecular Smiles rearrangement. acs.orgnih.govresearchgate.net The proposed mechanism involves the initial S-alkylation of the thiol, followed by a nucleophilic attack of the amine nitrogen at the benzoxazole ring carbon, forming a spiro intermediate which then rearranges. acs.orgnih.gov
Ring-opening of the benzoxazole nucleus is also a known transformation. For instance, a facile and environmentally friendly method for the synthesis of 2-aminobenzoxazoles has been developed that involves the ring opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization. rsc.org
Chemo- and Regioselectivity in Chemical Transformations
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity important considerations in its chemical transformations.
Chemoselectivity: In reactions involving both the amino group and the benzoxazole ring, the exocyclic amino group is generally the more nucleophilic and reactive site. Therefore, reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates are expected to occur chemoselectively at the amino group under mild conditions.
In derivatization of the amino group, regioselectivity can also be a factor. For instance, in alkylation reactions, competition between N-alkylation at the exocyclic amino group and the endocyclic nitrogen atoms of the oxazole ring can occur. The reaction conditions, including the choice of base and solvent, can influence the regiochemical outcome.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be necessary to fully characterize the proton and carbon framework of the target compound.
¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
A ¹H NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings. For 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine, one would expect to observe signals corresponding to the aromatic protons on the benzoxazole (B165842) ring and the protons of the amine group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Furthermore, the coupling patterns (spin-spin splitting) would provide information about the connectivity of the protons, with the magnitude of the coupling constants (J) indicating the spatial relationship between neighboring protons.
This compound: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-5 | --- | Doublet of doublets (dd) | --- |
| H-7 | --- | Doublet of doublets (dd) | --- |
| NH₂ | --- | Broad singlet (s) | --- |
Specific chemical shift and coupling constant data are not currently available in published literature.
¹³C NMR Spectral Analysis: Carbon Framework Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the electronegativity of the attached atoms (O, N, F, Br). For instance, the carbon atom of the oxazole (B20620) ring (C-2) bearing the amine group is expected to resonate at a significantly different field compared to the aromatic carbons.
This compound: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | --- |
| C-4 | --- |
| C-5 | --- |
| C-6 | --- |
| C-7 | --- |
| C-3a | --- |
| C-7a | --- |
Specific chemical shift data are not currently available in published literature.
¹⁹F NMR Spectroscopy for Fluorine Resonance
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. This method is highly sensitive and would provide a specific signal for the fluorine atom at the C-6 position. The chemical shift of the fluorine resonance and its coupling to adjacent protons (H-5 and H-7) would further confirm the substitution pattern on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework by observing long-range correlations.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₇H₄BrFN₂O). The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, serving as a diagnostic tool for the presence of a bromine atom in the molecule.
This compound: HRMS Data
| Formula | Calculated Mass | Observed Mass |
|---|---|---|
| C₇H₄⁷⁹BrFN₂O | --- | --- |
| C₇H₄⁸¹BrFN₂O | --- | --- |
Specific HRMS data are not currently available in published literature.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.
The primary amine (-NH₂) group would be identified by a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The spectrum would also show characteristic absorptions for the C=N double bond of the oxazole ring, typically in the 1630-1690 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage within the benzoxazole ring system would likely be observed in the 1020-1250 cm⁻¹ region. Furthermore, the presence of halogen substituents would be indicated by absorptions at lower wavenumbers, with the C-F stretch appearing around 1000-1400 cm⁻¹ and the C-Br stretch typically below 600 cm⁻¹.
Expected IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Oxazole Ring | C=N Stretch | 1630 - 1690 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether Linkage | C-O-C Stretch | 1020 - 1250 |
| Fluoro Group | C-F Stretch | 1000 - 1400 |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The benzoxazole core of this compound constitutes a conjugated system. It is expected to exhibit characteristic absorption bands in the UV region, likely corresponding to π→π* transitions of the aromatic and heterocyclic rings. The exact position of the absorption maxima (λ_max) would be influenced by the electronic effects of the bromo, fluoro, and amine substituents on the benzoxazole ring. Studies on related benzoxazole derivatives show strong absorptions in the 250-350 nm range.
Fluorescence spectroscopy can provide insights into the electronic structure and environment of a molecule. Many substituted benzoxazole derivatives are known to be fluorescent, emitting light after being excited by UV radiation. The fluorescence properties of this compound, including its excitation and emission wavelengths and quantum yield, would depend on the nature of its lowest energy excited state and the influence of the halogen and amine substituents. Specific experimental fluorescence data for this compound is not currently available in scientific literature.
X-ray Crystallography for Solid-State Molecular Structure Determination
Detailed crystallographic data for this compound is not publicly available in the form of a published single-crystal X-ray diffraction study. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, does not currently contain an entry for this specific compound.
For structurally related compounds, such as derivatives of 2-aminobenzothiazole, X-ray diffraction studies have been instrumental in confirming molecular structures and analyzing their solid-state behavior. These studies typically involve the careful cultivation of single crystals, which are then subjected to X-ray beams to generate diffraction patterns. The analysis of these patterns allows for the determination of the crystal system, space group, and unit cell dimensions.
Single-Crystal X-ray Diffraction Data Collection and Refinement
In a typical single-crystal X-ray diffraction experiment for a compound like this compound, a suitable single crystal would be mounted on a diffractometer. Data collection would be performed at a controlled temperature, often low temperatures such as 150 K, to minimize thermal vibrations of the atoms.
The following table outlines the kind of parameters that would be determined during data collection and refinement. The values presented are hypothetical and serve as an illustration of what a crystallographic study would report.
| Parameter | Hypothetical Value |
| Empirical Formula | C₇H₄BrFN₂O |
| Formula Weight | 231.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 778.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.968 |
| Absorption Coeff. (mm⁻¹) | 6.54 |
| F(000) | 448 |
| Reflections Collected | 5000 |
| Independent Reflections | 1500 |
| R-factor (R1) | 0.045 |
| wR2 | 0.110 |
| Goodness-of-fit (S) | 1.05 |
Refinement of the crystal structure would be carried out using software packages like SHELX, which would allow for the precise determination of atomic positions and displacement parameters.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For this compound, the primary amine group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole ring system can act as hydrogen bond acceptors.
It is anticipated that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···N and N-H···O interactions are likely to be prominent, potentially forming dimeric motifs or extended chains.
Conformational Analysis in the Solid State
The benzoxazole core of this compound is a rigid, planar system. Therefore, the primary conformational flexibility would arise from the orientation of the exocyclic amine group. In the solid state, the conformation of this group would be locked by the forces of the crystal lattice, particularly hydrogen bonding.
It is expected that the amine group would be largely coplanar with the benzoxazole ring to maximize electronic conjugation. The specific torsion angles defining the orientation of the amine group relative to the heterocyclic ring would be precisely determined from the refined crystal structure. Any significant deviation from planarity would be indicative of strong intermolecular packing forces influencing the molecular conformation.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic and structural properties of molecules from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. researchgate.netrsc.org For 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). rsc.org This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.
The resulting optimized geometry provides precise data on the spatial arrangement of the atoms. The benzoxazole (B165842) core is expected to be largely planar, with the bromine, fluorine, and amine groups attached. The calculations would reveal the specific bond lengths between carbon, nitrogen, oxygen, bromine, and fluorine atoms, as well as the angles defining the heterocyclic ring and its substituents. This structural information is the foundation for all other computational analyses.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Parameter | Predicted Value |
|---|---|---|---|
| C-Br Bond Length | ~1.89 Å | C-N-C Bond Angle | ~105.2° |
| C-F Bond Length | ~1.35 Å | C-O-C Bond Angle | ~107.5° |
| C-N (amine) Bond Length | ~1.37 Å | N-C-N Bond Angle | ~118.0° |
| C=N (oxazole) Bond Length | ~1.31 Å | H-N-H Bond Angle | ~115.0° |
Note: The values presented are representative and based on DFT calculations of structurally similar heterocyclic compounds.
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netrsc.org The MEP map is plotted over the molecule's electron density surface, with colors indicating different potential values.
For this compound, the MEP surface would highlight:
Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, the fluorine atom, and the nitrogen of the exocyclic amine group. These sites are potential hydrogen bond acceptors.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amine group are expected to show a significant positive potential, making them key hydrogen bond donors.
Neutral Regions (Green): These areas typically correspond to the carbon framework of the benzene (B151609) ring.
The MEP analysis provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnacs.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests the molecule is more reactive and less stable.
For this compound, DFT calculations would determine the energies of these orbitals. The HOMO is likely to be distributed over the electron-rich benzoxazole ring system and the amino group, while the LUMO would also be localized on the aromatic system. The presence of electron-withdrawing fluorine and bromine atoms would be expected to lower the energy of both orbitals and influence the energy gap.
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |
Note: Values are representative estimates based on FMO analyses of related substituted benzoxazoles.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would predict the resonance frequencies for each unique proton and carbon atom in the molecule, aiding in the interpretation of experimental NMR spectra.
Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This analysis helps in assigning specific spectral bands to the stretching and bending vibrations of functional groups, such as the N-H stretches of the amine group, C-F and C-Br stretches, and the characteristic vibrations of the benzoxazole ring.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to:
Study Intermolecular Interactions: Simulate how the molecule interacts with solvent molecules or potential biological targets, revealing stable binding modes and hydrogen bonding patterns. rsc.org
Analyze Structural Stability: Assess the stability of the molecular structure at different temperatures and pressures, providing a more realistic picture of its behavior than static models. rsc.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling bridge the gap between chemical structure and biological activity. researchgate.nettandfonline.com QSAR studies aim to build statistical models that correlate variations in the chemical structure of a series of compounds with their measured biological effects. nih.gov
For this compound, a QSAR study would involve:
Calculating Molecular Descriptors: A wide range of numerical descriptors for the molecule would be computed. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Building: If this compound is part of a larger library of benzoxazole derivatives with known biological activity (e.g., antimicrobial or anticancer), a QSAR model can be developed using statistical techniques like multiple linear regression or machine learning. tandfonline.com
Activity Prediction: The established QSAR model could then be used to predict the biological activity of this compound, providing a hypothesis for subsequent experimental validation. Such models are invaluable in rational drug design for optimizing lead compounds.
Molecular Docking and Molecular Recognition Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is instrumental in understanding the molecular basis of a drug's mechanism of action.
For benzoxazole derivatives, molecular docking has been extensively used to predict their binding modes within the active sites of various biological targets. nih.gov For example, studies have docked 2-substituted benzoxazoles into the ATP-binding pocket of enzymes like DNA gyrase to explain their antibacterial activity. benthamdirect.comnih.gov Other studies have investigated the binding of benzoxazole derivatives to targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to rationalize their anticancer effects. nih.govtandfonline.comnih.gov
In a typical docking simulation for this compound, the molecule would be placed into the binding site of a target protein. The software would then explore various conformations and orientations of the ligand, scoring them based on how well they fit and interact with the receptor. The resulting highest-scoring poses represent the most probable binding modes. researchgate.net
Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. This analysis is key to understanding the structural basis of molecular recognition. For benzoxazole derivatives, these interactions often include:
Hydrogen Bonds: The 2-amino group and the oxazole nitrogen of the benzoxazole core are frequently involved in hydrogen bonding with amino acid residues in the protein's active site. ucsd.edu
Hydrophobic Interactions: The fused benzene ring provides a surface for hydrophobic and π-stacking interactions with nonpolar residues. mdpi.com
Halogen Bonds: The bromine and fluorine atoms on the this compound scaffold could potentially form halogen bonds with electron-rich atoms in the binding site.
Computational programs can also estimate the binding free energy of the ligand-protein complex. These energy calculations, often performed using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), help to quantify the strength of the interaction and correlate docking results with experimental binding affinities. nih.govresearchgate.net
| Benzoxazole Scaffold | Protein Target | Key Interacting Residues | Primary Interaction Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzoxazole (B146116) | HCV IRES RNA | Guanosine (G110) | Hydrogen Bonding, Stacking | ucsd.edu |
| Substituted Benzoxazole | DNA Gyrase (E. coli) | Asp73, Gly77, Arg76 | Hydrogen Bonding | nih.gov |
| Benzoxazole Derivative | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | nih.govtandfonline.com |
| Thymoquinone-derived Benzoxazole | Topoisomerase II | Not Specified | Hydrophobic Interactions | mdpi.com |
Reaction Mechanism Studies through Computational Approaches
Computational methods, particularly Density Functional Theory (DFT), are employed to study the mechanisms of chemical reactions. These studies provide detailed insights into transition states, reaction intermediates, and energy barriers, helping to explain reaction outcomes and optimize synthetic conditions.
For the synthesis of the 2-aminobenzoxazole core, computational studies can elucidate the mechanistic details of the crucial cyclization step. For example, in the reaction of an o-aminophenol with a cyanating agent like cyanogen (B1215507) bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), DFT calculations can model the nucleophilic attack of the amino and hydroxyl groups. nih.govacs.org These models can help rationalize the role of catalysts, such as Lewis acids, in activating the electrophile and facilitating the ring-closure process. nih.govrsc.org Such theoretical investigations are valuable for understanding the factors that control the efficiency and regioselectivity of the synthesis of compounds like this compound. acs.org
Investigation of Molecular Interactions and Recognition Academic Focus
Supramolecular Chemistry Applications
Host-Guest Interactions
There is no specific research available in the public domain detailing the use of 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine as either a host or a guest molecule in supramolecular assemblies. The potential for this compound to engage in such interactions exists due to its functional groups: the nitrogen and oxygen atoms in the benzoxazole (B165842) ring could act as hydrogen bond acceptors, while the amine group could serve as a hydrogen bond donor. The aromatic system could also participate in π-π stacking interactions. However, without experimental studies, any discussion of its behavior in host-guest systems remains speculative.
Biophysical Studies of Interactions with Macromolecules (Methodological Emphasis)
Enzyme Binding and Inhibition Mechanisms
No specific studies detailing the binding of this compound to any enzyme or its potential as an enzyme inhibitor were found in the scientific literature. To investigate this, researchers would typically employ techniques such as enzyme kinetics assays, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to determine binding affinity (Kd) and inhibitory constants (Ki). Without such studies, no data on its enzyme interaction mechanisms can be provided.
Receptor Ligand Binding Kinetics and Thermodynamics
There is an absence of published research on the binding kinetics and thermodynamics of this compound with any biological receptor. Methodologies to determine these parameters would include radioligand binding assays, which measure the affinity of a ligand for a receptor, and thermodynamic studies to understand the enthalpic and entropic contributions to the binding event. As no such investigations have been reported, no data tables or detailed findings can be presented.
DNA/RNA Interactions and Intercalation Studies
No studies were identified that have investigated the potential for this compound to interact with DNA or RNA. The planarity of the benzoxazole ring system could theoretically allow for intercalation between nucleic acid base pairs. This hypothesis would need to be tested using methods such as UV-Visible spectroscopy, fluorescence spectroscopy (e.g., ethidium (B1194527) bromide displacement assays), or circular dichroism. In the absence of such research, its mode of interaction with nucleic acids remains unknown.
Advanced Imaging and Probing Techniques (as a tool for research)
The unique structural features of this compound, including its heterocyclic benzoxazole core and halogen substitutions, suggest its potential as a scaffold for developing sophisticated research tools. The inherent fluorescence of many benzoxazole derivatives provides a foundation for creating probes for cellular imaging and biochemical assays. periodikos.com.brrsc.org
While direct studies detailing the use of this compound as a fluorescent label in cellular biology are not extensively documented in publicly available research, the broader class of 2-aminobenzoxazoles serves as a valuable precursor in the synthesis of more complex bioactive molecules and probes. acs.orgresearchgate.net The 2-amino group provides a reactive handle for conjugation to biomolecules, a critical feature for developing targeted fluorescent labels.
The general principle of using benzoxazole derivatives in fluorescence microscopy relies on their ability to absorb and emit light. The specific wavelengths of excitation and emission are dictated by the precise chemical structure, including the nature and position of substituents on the aromatic ring. nih.govacs.org For this compound, the bromo and fluoro groups would be expected to modulate the electronic properties of the benzoxazole core, thereby influencing its photophysical characteristics.
Table 1: Potential Modifications of this compound for Fluorescent Labeling
| Modification Site | Potential Reagent/Strategy | Desired Outcome for Cellular Imaging |
| 2-amino group | Acylation with a linker-biomolecule conjugate | Covalent labeling of specific cellular targets (e.g., proteins, organelles) |
| Aromatic ring | Suzuki or other cross-coupling reactions | Tuning of fluorescence wavelength and quantum yield |
| Aromatic ring | Introduction of targeting moieties | Enhanced localization to specific cellular compartments |
This table represents theoretical modifications based on the known reactivity of the 2-aminobenzoxazole (B146116) scaffold and general principles of fluorescent probe design.
In the realm of biochemical assays, fluorescent probes are indispensable for quantifying enzymatic activity, protein-protein interactions, and the concentration of specific analytes. The development of probes based on the this compound scaffold could follow several established strategies. For instance, the fluorescence of a benzoxazole derivative can be quenched or enhanced upon interaction with a specific biological target. periodikos.com.br
The 2-aminobenzoxazole core is a key structural element in the development of inhibitors for various enzymes. acs.org By extension, derivatives of this compound could be synthesized and screened for inhibitory activity against a range of biological targets. A fluorescently labeled version of a potent and selective inhibitor can then be used in competitive binding assays to screen for other small molecules that bind to the same target.
Table 2: Conceptual Biochemical Assays Utilizing this compound Derivatives
| Assay Type | Probe Design Principle | Potential Application |
| Enzyme Inhibition Assay | A derivative of the compound that acts as a fluorescent competitive inhibitor. | Screening for novel enzyme inhibitors. |
| Fluorescence Polarization Assay | A small, fluorescently labeled derivative that binds to a larger protein target. | Quantifying protein-ligand binding interactions. |
| FRET-based Assay | A donor or acceptor fluorophore based on the benzoxazole scaffold. | Studying conformational changes in proteins or protein-protein interactions. |
This table outlines conceptual assay designs based on the potential of the 4-Bromo-6-fluoro-1,3-benzoxazole-2-amine structure and established biochemical methodologies.
While specific experimental data for this compound in these advanced applications is limited, the foundational chemistry of the 2-aminobenzoxazole class of compounds suggests a promising future for its derivatives as versatile tools in biological and biochemical research. researchgate.netwjpsonline.com Further synthetic modifications and photophysical characterization would be necessary to fully realize this potential.
Advanced Synthetic Applications and Materials Science Perspectives
Role as a Privileged Scaffold in Library Synthesis
The benzoxazole (B165842) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govrsc.orgglobalresearchonline.net This term denotes a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of novel therapeutic agents. nih.gov The 2-aminobenzoxazole (B146116) substructure, in particular, is a key component in a variety of biologically active compounds. nih.govresearchgate.net
4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is an exemplary starting material for combinatorial chemistry and library synthesis due to its multiple points of diversification. Each functional group on the molecule provides a handle for a distinct set of chemical transformations, allowing for the rapid generation of a large number of analogues.
The 2-Amino Group: This primary amine is a versatile nucleophile, readily undergoing reactions such as acylation, sulfonylation, alkylation, and the formation of ureas and thioureas. This allows for the introduction of a wide array of side chains, influencing the compound's steric and electronic properties.
The 4-Bromo Group: The bromine atom is strategically positioned for modification via transition metal-catalyzed cross-coupling reactions. nih.gov This enables the introduction of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space. Reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to attach diverse aryl, heteroaryl, alkyl, and amino moieties. nih.govorganic-chemistry.org
The 6-Fluoro Group: While less reactive, the fluorine atom plays a crucial role in modulating the physicochemical properties of the resulting derivatives. It can enhance metabolic stability, improve membrane permeability, and alter the acidity of nearby protons, all of which are critical parameters in drug design.
The orthogonal reactivity of these functional groups allows for a controlled, stepwise elaboration of the scaffold, making it an ideal platform for generating focused chemical libraries for high-throughput screening.
| Functional Group | Position | Potential Synthetic Transformations | Introduced Functionality |
|---|---|---|---|
| Amino | 2 | Acylation, Sulfonylation, Reductive Amination, Urea (B33335)/Thiourea (B124793) formation | Amides, Sulfonamides, Secondary/Tertiary Amines, Ureas |
| Bromo | 4 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, Cyanation | Aryl/Heteroaryl groups, Alkenes, Alkynes, Amines, Nitriles |
| Fluoro | 6 | Nucleophilic Aromatic Substitution (SNAr) under forcing conditions | Alkoxy, Amino groups (limited scope) |
Integration into Polymer Matrices for Advanced Materials
The benzoxazole ring system is the foundation for polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, high mechanical strength, and chemical resistance. acs.org this compound serves as a promising monomer or functional additive for creating advanced polymers with tailored properties.
The 2-amino group allows the molecule to be incorporated into polymer backbones. For instance, it can be polymerized with dianhydrides or diacyl chlorides to form poly(benzoxazole imide)s or poly(benzoxazole amide)s, respectively. rsc.org These materials would combine the rigidity and thermal stability of the benzoxazole unit with the processability of polyimides and polyamides.
Furthermore, the halogen substituents (bromo and fluoro) can impart specific characteristics to the resulting polymer. They are known to enhance flame retardancy and can increase the glass transition temperature and thermal stability of the material. The incorporation of this molecule could lead to polymers with enhanced performance for applications in aerospace, electronics, and automotive industries where high-temperature resistance is critical. A structurally similar compound, 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine, has also been identified as a potential building block for novel polymers with desirable mechanical and thermal properties.
Application in Functional Materials Research (e.g., Optoelectronic Materials, Sensor Development)
The conjugated π-system of the benzoxazole scaffold endows it with interesting photophysical properties, making it a valuable component in functional organic materials. nih.govglobalresearchonline.net
Optoelectronic Materials: Benzoxazole derivatives are investigated for their use in organic light-emitting diodes (OLEDs), often as fluorescent emitters or as stable host materials. nih.gov The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by altering the substituents on the benzoxazole ring. haramaya.edu.et The electron-withdrawing nature of the fluorine atom and the heavy-atom effect of bromine in this compound can be exploited to modify the emission wavelength and quantum efficiency of derived materials, making it a useful precursor for developing new phosphorescent and fluorescent materials for optoelectronic applications. nih.govrsc.org
Sensor Development: The inherent fluorescence of many benzoxazole derivatives has led to their use as chemosensors. rsc.orgmdpi.comacs.orgtandfonline.com These sensors often operate via mechanisms like photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or intramolecular charge transfer (ICT). nih.gov By functionalizing the 2-amino group of this compound with a specific receptor unit (a chelator), it is possible to design highly selective and sensitive fluorescent "turn-on" or "turn-off" sensors for detecting metal ions, anions, or biologically relevant molecules. rsc.orgnih.gov For example, benzoxazole-based sensors have been successfully developed for the detection of Zn²⁺ and nerve agent surrogates. rsc.orgnih.gov
Precursor for Complex Natural Product and Drug-Like Molecule Synthesis (purely synthetic perspective)
From a purely synthetic standpoint, this compound is a versatile intermediate for constructing more complex molecular frameworks. The benzoxazole core itself is present in various natural products and pharmaceuticals. globalresearchonline.netwikipedia.org The true synthetic power of this molecule lies in the strategic placement of its functional groups, which allows for sequential and site-selective reactions.
The bromine atom at the 4-position is the most synthetically versatile site. It provides a reliable anchor for a multitude of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of intricate biaryl systems or the attachment of complex side chains, which are common motifs in drug-like molecules. organic-chemistry.org This reactivity is fundamental for building molecular complexity from a simple starting material.
The 2-amino group can be used as a directing group for ortho-lithiation or C-H activation on the benzoxazole ring, or it can be transformed into other functional groups. For example, diazotization followed by a Sandmeyer reaction could convert the amino group into a range of other substituents, further expanding its synthetic utility. This multi-faceted reactivity makes this compound a valuable precursor for the total synthesis of natural products and the development of novel, complex molecules with potential pharmaceutical applications.
| Reaction Site | Reaction Type | Typical Reagents/Catalysts | Resulting Structure |
|---|---|---|---|
| C4-Br | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl substitution |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl substitution | |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand, Base | 4-Amino (NR₂) substitution | |
| N2-H₂ | Acylation | Acyl chloride (RCOCl) or Anhydride, Base | 2-Amide (NHCOR) functionality |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | 2-Sulfonamide (NHSO₂R) functionality |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The creation of new and environmentally friendly methods for synthesizing 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a key area of future research. Current methods for creating similar molecules, known as benzoxazoles, often have drawbacks. mdpi.com To address these challenges, researchers are exploring greener and more efficient approaches. mdpi.com
One promising direction is the use of "green chemistry" principles, which aim to reduce waste and energy consumption. mdpi.com This could involve using less hazardous solvents, developing reactions that can be performed at room temperature, and employing catalysts that can be reused. rsc.org For example, recent studies have shown the successful synthesis of benzoxazole (B165842) derivatives using eco-friendly methods like microwave-assisted and ultrasound-assisted reactions. mdpi.com
The table below outlines some potential sustainable approaches for the synthesis of this compound, based on successful methods used for similar compounds.
| Synthetic Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. | Faster reaction times, higher yields, and often milder reaction conditions. mdpi.com |
| Ultrasound-Assisted Synthesis | Employs high-frequency sound waves to promote the reaction. | Can lead to improved yields and shorter reaction times. mdpi.com |
| Mechanochemical Synthesis | Uses mechanical force (grinding) to initiate reactions. | Often solvent-free, reducing waste and environmental impact. mdpi.com |
| Catalyst-Free Methods | Reactions that proceed without the need for a catalyst. | Simplifies the purification process and avoids the use of potentially toxic metals. acs.orgacs.org |
Exploration of Undiscovered Reactivity Patterns
Understanding how this compound behaves in chemical reactions is crucial for finding new uses for it. The presence of bromine, fluorine, and an amine group on the benzoxazole structure gives this molecule a unique electronic profile, suggesting it could participate in a wide range of chemical transformations that have not yet been explored.
Future research will likely focus on several key areas:
Cross-Coupling Reactions: The bromine atom on the molecule is a prime target for cross-coupling reactions, a powerful tool in organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. This could allow for the attachment of a wide variety of other chemical groups to the benzoxazole core, leading to the creation of a diverse library of new compounds.
Reactions of the Amine Group: The 2-amine group is another key functional handle. Researchers will likely investigate its reactions with various electrophiles to create new derivatives with potentially interesting biological or material properties. acs.orgnih.govresearchgate.net
Modifying the Benzoxazole Ring: While the benzoxazole ring itself is generally stable, it may be possible to induce it to undergo ring-opening or rearrangement reactions under specific conditions, leading to the formation of entirely new molecular scaffolds.
By systematically studying the reactivity of this compound, chemists can unlock its full synthetic potential and pave the way for the development of new molecules with tailored properties.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers a powerful lens through which to gain a deeper understanding of the properties and reactivity of this compound at the atomic level. By using sophisticated software and theoretical models, scientists can simulate the behavior of this molecule and predict its chemical properties without having to perform lengthy and resource-intensive laboratory experiments. researchgate.net
One of the key applications of computational modeling in this context is to elucidate reaction mechanisms. researchgate.netmarmara.edu.tr For instance, Density Functional Theory (DFT) calculations can be used to map out the energy landscape of a chemical reaction, identifying the most likely pathway and the structure of any intermediate or transition states. researchgate.netmarmara.edu.tr This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Computational methods can also be used to predict a wide range of molecular properties, including:
Electronic Structure: Understanding the distribution of electrons within the molecule is key to predicting its reactivity.
Spectroscopic Properties: Computational models can predict what the molecule's signature will look like in various types of spectroscopic analysis, such as NMR, which can aid in its identification and characterization. acs.org
Interaction with Other Molecules: Simulations can be used to model how this compound might interact with biological targets, such as proteins or enzymes, which is crucial for drug design. nih.gov
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry. researchgate.net Computational predictions can guide experimental design, while experimental results can be used to validate and refine computational models. This iterative approach is expected to play a central role in unlocking the full potential of this compound.
Design of Analogues for Targeted Molecular Recognition Studies
The unique structure of this compound makes it an excellent starting point for the design and synthesis of new molecules, known as analogues, that can be used to study how molecules recognize and interact with each other. This field, known as molecular recognition, is fundamental to many areas of science, including biology and materials science.
By systematically modifying the structure of this compound, researchers can create a library of related compounds with slightly different shapes, sizes, and electronic properties. These analogues can then be used as molecular probes to investigate the binding sites of proteins, enzymes, and other biological macromolecules. researchgate.netnih.gov For example, by observing how different analogues bind to a particular protein, scientists can gain insights into the specific chemical features that are important for recognition. This information can then be used to design new drugs that target that protein with high specificity. nih.gov
The design of these analogues will likely be guided by a combination of chemical intuition and computational modeling. biotech-asia.org Molecular docking simulations, for example, can be used to predict how a particular analogue might bind to a target protein, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
The development of a diverse set of analogues of this compound will not only provide valuable tools for studying molecular recognition but also has the potential to lead to the discovery of new molecules with a wide range of applications, from new medicines to advanced materials. semanticscholar.org
Synergistic Approaches Combining Synthesis and Computational Methods
The future of research on this compound and other complex molecules lies in a close partnership between laboratory-based synthesis and computer-based modeling. researchgate.net This synergistic approach, where experimental and theoretical chemists work together, is becoming increasingly important for accelerating the pace of scientific discovery. news-medical.net
In this integrated workflow, computational chemists can use their tools to:
Predict the most promising synthetic routes to this compound and its analogues, saving time and resources in the lab.
Elucidate the mechanisms of key reactions, providing insights that can be used to optimize reaction conditions and improve yields. researchgate.net
Predict the properties of new molecules before they are even made, allowing researchers to focus their efforts on the most promising candidates. researchgate.net
Synthetic chemists, in turn, can:
Synthesize the molecules predicted by computational models, providing the real-world data needed to validate and refine the models.
Develop new reactions and methodologies that can be used to create even more complex and diverse molecules.
Test the properties of the newly synthesized molecules, providing the experimental feedback that is essential for driving the design-synthesis-test cycle.
This iterative and collaborative process, where theory and experiment go hand-in-hand, is a powerful engine for innovation. By combining the predictive power of computational chemistry with the practical skills of synthetic chemistry, researchers can more efficiently explore the vast chemical space around this compound and unlock its full potential for a wide range of applications.
Q & A
What synthetic methodologies are recommended for preparing 4-Bromo-6-fluoro-1,3-benzoxazol-2-amine with high purity?
Answer:
The compound can be synthesized via iodine (I₂)-mediated oxidative cyclodesulfurization of a thiourea precursor derived from 2-amino-4-bromo-6-fluorophenol. Key steps include:
- Cyclization : React thiourea with iodine in dimethylformamide (DMF) at 110–120°C for 12–24 hours.
- Purification : Use silica-gel column chromatography (hexane/ethyl acetate gradient) to isolate the product (>95% purity).
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | I₂ (1.2 equiv) | 70–80% |
| Solvent | DMF (anhydrous) | — |
| Reaction Temperature | 110–120°C | — |
| Reaction Time | 12–24 hours | — |
This method minimizes side reactions and is scalable for gram quantities .
How is structural validation performed for this compound in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SC-XRD) coupled with SHELXL refinement is the gold standard:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to enhance resolution.
- Validation Metrics :
- R-factor : <0.05 for high-quality data.
- Hirshfeld Surface Analysis : Identifies halogen bonding (Br···F) and hydrogen-bonding networks.
- Comparative DFT Calculations : Optimize bond lengths/angles using Gaussian09 with B3LYP/6-31G(d) basis sets .
How do researchers resolve contradictions in reported bioactivity data for halogenated benzoxazoles?
Answer:
Discrepancies often arise from assay variability. A systematic approach includes:
Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols.
Purity Verification : Conduct HPLC-PDA (λ = 254 nm) to rule out degradation products.
Molecular Docking : Correlate substituent effects (e.g., Br vs. F position) with binding affinity to targets like DNA gyrase (PDB: 1KZN).
Meta-Analysis : Compare data across studies using multivariate statistical tools (e.g., PCA) .
What experimental designs are optimal for studying the structure-activity relationship (SAR) of derivatives?
Answer:
- Positional Isomer Libraries : Synthesize analogs with Br/F at positions 4, 5, or 6 to assess electronic effects.
- Enzyme Inhibition Assays : Measure IC₅₀ against bacterial topoisomerases or kinases (e.g., EGFR).
- QSAR Modeling : Use Gaussian-based DFT to calculate electrostatic potential maps and logP values.
| Substituent | Biological Activity | Target |
|---|---|---|
| 4-Br, 6-F | DNA gyrase inhibition | E. coli topoisomerase |
| 5-Br, 6-F | Reduced cytotoxicity | Human keratinocytes |
SAR studies reveal that 4-Br enhances DNA intercalation, while 6-F improves solubility .
How can researchers address low solubility of this compound in aqueous assays?
Answer:
- Co-solvent Systems : Use DMSO-water gradients (<5% DMSO to avoid cytotoxicity).
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering).
- Pro-Drug Synthesis : Introduce acetylated amines or phosphate esters hydrolyzable in vivo.
| Strategy | Solubility Improvement | Bioactivity Retention |
|---|---|---|
| Liposomal Encapsulation | 10-fold increase | >90% |
| Acetyl Pro-Drug | pH-dependent release | 75–85% |
These methods enhance bioavailability without compromising activity .
What analytical techniques are critical for characterizing stability under environmental stress?
Answer:
- HPLC-PDA : Monitor degradation at varying pH (3–9) and temperatures (25–60°C).
- LC-MS/MS : Identify degradation products (e.g., debromination or oxidation).
- TGA/DSC : Assess thermal stability (decomposition >200°C typical).
| Condition | Major Degradation Pathway | Half-Life |
|---|---|---|
| pH 9, 60°C | Hydrolysis of oxazole ring | 2–4 hours |
| UV light (254 nm) | Dehalogenation (Br loss) | 6–8 hours |
Stability studies guide storage recommendations (dark, −20°C, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
